Anp 1-28, human -

Anp 1-28, human

Catalog Number: EVT-12483877
CAS Number:
Molecular Formula: C129H204F3N45O41S3
Molecular Weight: 3194.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Atrial Natriuretic Peptide 1-28 is classified as a natriuretic peptide hormone. It is derived from a larger precursor protein known as pre-proatrial natriuretic peptide, which undergoes proteolytic cleavage to form the active 28-amino-acid peptide. The gene encoding this peptide is located on chromosome 1, and its synthesis occurs in specialized cardiac muscle cells known as atrial myocytes .

Synthesis Analysis

Methods of Synthesis

The synthesis of Atrial Natriuretic Peptide 1-28 can be achieved through solid-phase peptide synthesis techniques. This method involves assembling the peptide chain step-by-step on a solid support, allowing for precise control over the sequence and purity of the final product. The synthesized peptides are typically characterized using mass spectrometry and high-performance liquid chromatography (HPLC) to ensure they meet purity standards exceeding 90% .

Technical Details

The synthesis process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. After completing the chain assembly, deprotection steps are performed to free the amino groups for subsequent reactions. The final product is cleaved from the resin and purified through chromatographic methods.

Molecular Structure Analysis

Structure

Atrial Natriuretic Peptide 1-28 has a molecular weight of approximately 3080.46 g/mol and a specific sequence: Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH . The structure includes a cyclic disulfide bridge formed between cysteine residues at positions 7 and 23, contributing to its stability and biological activity.

Data

The molecular formula for Atrial Natriuretic Peptide 1-28 is C128H205N45O39S. Its purity is typically reported as greater than 96%, ensuring that it is suitable for research and therapeutic applications .

Chemical Reactions Analysis

Reactions

Atrial Natriuretic Peptide 1-28 primarily interacts with specific receptors in target tissues, notably the guanylyl cyclase receptor. Upon binding, it activates guanylyl cyclase, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP). This signaling cascade results in various physiological effects, including vasodilation and increased renal sodium excretion.

Technical Details

The activation mechanism involves conformational changes in the receptor upon ligand binding, which facilitates the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels lead to relaxation of vascular smooth muscle cells, thereby reducing blood pressure .

Mechanism of Action

Process

The mechanism of action for Atrial Natriuretic Peptide 1-28 involves several steps:

  1. Release: The peptide is released from atrial myocytes in response to increased atrial stretch.
  2. Receptor Binding: It binds to natriuretic peptide receptors (NPR-A), activating guanylyl cyclase.
  3. cGMP Production: This activation leads to an increase in cGMP levels within target cells.
  4. Physiological Effects: The rise in cGMP mediates vasodilation and promotes natriuresis by inhibiting sodium reabsorption in renal tubules.

Data

Research indicates that Atrial Natriuretic Peptide 1-28 has significant effects on renal function and cardiovascular regulation, making it an important target for therapeutic interventions in conditions such as heart failure and hypertension .

Physical and Chemical Properties Analysis

Physical Properties

Atrial Natriuretic Peptide 1-28 is typically stored at temperatures below -20 °C to maintain its stability. It is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

The compound exhibits high stability under physiological conditions but can be degraded by enzymes such as neutral endopeptidase. Its biological activity is contingent upon maintaining its structural integrity, particularly the disulfide bond that stabilizes its conformation .

Applications

Atrial Natriuretic Peptide 1-28 has several scientific uses:

  • Research: It serves as a critical tool for studying cardiovascular physiology and pathophysiology.
  • Therapeutic Potential: Investigations into its role in heart failure management highlight its potential as a biomarker for acute heart conditions.
  • Pharmacological Studies: Understanding its mechanism can aid in developing drugs targeting related pathways for hypertension treatment .

Properties

Product Name

Anp 1-28, human

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C129H204F3N45O41S3

Molecular Weight

3194.5 g/mol

InChI

InChI=1S/C127H203N45O39S3.C2HF3O2/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140;3-2(4,5)1(6)7/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145);(H,6,7)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-;/m0./s1

InChI Key

KRPBFBHGALSBQB-SYGLLGJNSA-N

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.